PLX73086 is a potent small molecule inhibitor of the colony stimulating factor 1 receptor, commonly referred to as CSF1R. This compound is designed to block the activation and signaling pathways mediated by CSF1R, which is crucial for the proliferation and survival of tumor-associated macrophages. By inhibiting CSF1R, PLX73086 aims to reduce the activity of these macrophages in tumor environments, potentially leading to decreased tumor growth and metastasis. CSF1R is also known as macrophage colony-stimulating factor receptor and plays a significant role in various physiological and pathological processes, including inflammation and cancer progression .
PLX73086 was developed as part of ongoing research into targeting CSF1R for therapeutic purposes, particularly in oncology. The compound is classified as a receptor tyrosine kinase inhibitor, specifically targeting the CSF1R pathway. It has been identified as having potential antineoplastic activity, making it a candidate for further investigation in cancer therapies .
The synthesis of PLX73086 involves complex organic chemistry processes aimed at creating a compound that effectively inhibits CSF1R. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds typically include:
The primary chemical reaction involving PLX73086 is its binding to CSF1R. Upon administration, PLX73086 interacts with the receptor's active site, leading to:
The specificity of this interaction minimizes off-target effects, making it a promising candidate for targeted cancer therapies.
PLX73086 exerts its effects primarily through competitive inhibition of CSF1R. The mechanism involves:
PLX73086 exhibits several notable physical and chemical properties:
These properties are vital for its use in research settings.
PLX73086 has potential applications primarily in scientific research related to cancer therapy:
PLX73086 functions through competitive inhibition at the CSF1R kinase domain, binding to the ATP pocket with high specificity. Structural analyses reveal its interaction with juxtamembrane residues (e.g., Gly-795 and Cys-666), stabilizing the receptor in an autoinhibited conformation that prevents downstream phosphorylation [10]. Kinome-wide screening demonstrates exceptional selectivity for CSF1R (IC₅₀ = 10–50 nM), with minimal off-target activity against related kinases like KIT, PDGFR, or FLT3—a key differentiator from multi-kinase inhibitors such as pexidartinib [6].
The compound’s peripheral restriction stems from its physicochemical profile:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7